
Methyltetrazine-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-NHS ester is an NHS actived building block containing a methyltetrazine group. It can react with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds. Thus, this reagent can be used for modification of amine-containing molecule in organic media and the low mass weight will add minimal spacer to modified molecules.
科学的研究の応用
Chemical Cross-Linking : NHS esters, including derivatives like Methyltetrazine-NHS ester, are utilized for chemical cross-linking of lysine residues in proteins. This process often requires scrutiny during data analysis, especially when employing mass spectrometry (Kalkhof & Sinz, 2008).
Surface Chemistry : NHS esters are crucial in surface chemistry for covalent coupling of amine-containing biomolecules onto surfaces. Their hydrolytic instability, however, remains a concern for maintaining stable, reactive surface chemistry, particularly in long-term storage scenarios (Cheng et al., 2007).
Bioconjugation Techniques : NHS esters are central to many bioconjugation techniques, such as protein labeling with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides. Their sensitivity to moisture and water traces in solvents necessitates careful handling and quantification (Klykov & Weller, 2015).
Protein Labeling : NHS esters are widely used for nonselective labeling of proteins on free amino groups. This broad labeling can sometimes interfere with protein structure or function, and controlling stoichiometry can be challenging (Dempsey et al., 2018).
Selective Acylation of Primary Amines : NHS esters, including this compound, can target primary amine groups for acylation. However, they may also react with hydroxyl-containing amino acids, necessitating methods for selective removal of ester-linked acyl groups (Abello et al., 2007).
Immobilization of Proteins : The efficiency of covalent protein immobilization using NHS ester chemistry is affected by the competition between aminolysis and hydrolysis, particularly under physiological pH conditions. This can impact the effectiveness of biosensors and other surface technologies that rely on NHS ester coupling (Lim et al., 2014).
Fluorescent Labeling of Proteins : NHS ester derivatization is employed to conjugate various fluorescent probes to proteins. This process allows for the specific labeling of proteins for analytical purposes (Nanda & Lorsch, 2014).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLZOOHNOUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











